4-Bromo-1-(difluoromethoxy)-2-iodobenzene

Description

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

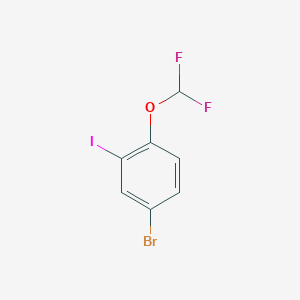

This compound exhibits a highly specific substitution pattern that defines its chemical identity and properties. The compound's International Union of Pure and Applied Chemistry nomenclature reflects the systematic positioning of three distinct halogen-containing substituents on the benzene ring, with bromine occupying the 4-position, the difluoromethoxy group (-OC(F)F) at the 1-position, and iodine at the 2-position. This nomenclature system ensures unambiguous identification of the compound's structure, distinguishing it from other possible positional isomers that could theoretically exist with the same molecular formula.

The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1OC(F)F)I)Br, which provides a linear description of the compound's connectivity. The International Chemical Identifier string InChI=1S/C7H4BrF2IO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H offers another standardized method for representing the compound's structure, while the International Chemical Identifier Key PBXXROGRCIEWDI-UHFFFAOYSA-N provides a unique hash-like identifier for database searches and chemical informatics applications.

The compound's three-dimensional structure presents interesting steric considerations due to the presence of bulky halogen substituents. The molecular weight of 348.91 grams per mole reflects the significant contribution of the heavy halogen atoms, with iodine (atomic weight 126.9) and bromine (atomic weight 79.9) comprising a substantial portion of the total molecular mass. The difluoromethoxy group introduces additional complexity through its unique electronic properties, combining the electron-withdrawing nature of fluorine atoms with the electron-donating potential of the ether oxygen, creating a functional group with mixed electronic effects on the aromatic system.

Table 1: Molecular Properties of this compound

Historical Development in Organohalogen Chemistry

The development of compounds like this compound represents the culmination of more than two centuries of advancement in organohalogen chemistry. The historical foundation for such complex polyhalogenated aromatics began in the early 1800s with the first synthesis of halocarbons, marking the beginning of systematic exploration of carbon-halogen bond formation and manipulation. The discovery and isolation of individual halogens provided the essential building blocks for this chemical class, with elemental chlorine first produced in 1774 by Carl Wilhelm Scheele through heating hydrochloric acid with manganese dioxide, followed by the isolation of fluorine by Henri Moissan in 1886 through electrolysis of potassium bifluoride dissolved in anhydrous hydrogen fluoride.

The progression from simple monohalogenated compounds to complex polyhalogenated aromatics like this compound required significant advances in synthetic methodology and mechanistic understanding. Organohalogen compounds differ widely in chemical reactivity depending on the halogen and the structural class to which they belong, with transformations of organohalogen compounds ranking among the most important reactions in organic chemistry. The development of selective halogenation methods, particularly for aromatic systems, enabled chemists to introduce multiple different halogens at specific positions around the benzene ring with precise control over regiochemistry.

The introduction of fluorinated functional groups, such as the difluoromethoxy substituent present in this compound, represents a more recent advancement in organohalogen chemistry. Fluorine compounds possess unique properties including chemical resistance, heat resistance, light resistance, non-adhesiveness, water repellency, oil repellency, low friction, electrical insulation, radiation sensitivity, low refractive index and dielectric constant, and unique bioactivity. These distinctive characteristics have driven the development of specialized synthetic methods for introducing fluorinated groups into organic molecules, with the difluoromethoxy group serving as a particularly valuable functional group that combines the benefits of fluorination with the synthetic versatility of ether linkages.

More than 2,000 organohalogen compounds have been identified as naturally occurring materials produced by various plants, fungi, bacteria, and marine organisms, demonstrating the fundamental importance of carbon-halogen bonds in biological systems. This natural occurrence provided early inspiration for synthetic chemists to develop methods for creating artificial organohalogen compounds with enhanced properties and novel applications. The synthetic accessibility of complex polyhalogenated aromatics has been facilitated by advances in electrophilic aromatic substitution methodology, allowing for sequential introduction of different halogen-containing substituents with control over both regiochemistry and chemoselectivity.

Positional Isomerism and Substituent Effects

The specific substitution pattern in this compound exemplifies the critical importance of positional isomerism in determining the properties and reactivity of polyhalogenated aromatic compounds. Positional isomers with the same molecular formula but different arrangements of substituents can exhibit dramatically different chemical and physical properties, making the precise positioning of halogen-containing groups a crucial factor in compound design and synthesis. The 1,2,4-substitution pattern present in this compound creates a unique electronic environment that distinguishes it from other possible isomeric arrangements, such as the 1,3,5-substitution pattern found in 1-Bromo-3-(difluoromethoxy)-5-iodobenzene.

In electrophilic aromatic substitution reactions, existing substituent groups on the aromatic ring influence both the overall reaction rate and the directing effects for subsequent substitutions. The compound contains three different types of substituents with varying electronic effects: the bromine atom, which acts as a weakly deactivating group due to its electronegativity but shows ortho/para directing effects through resonance; the iodine atom, which similarly combines weak deactivation with ortho/para direction; and the difluoromethoxy group, which presents complex electronic effects combining the electron-withdrawing influence of the fluorine atoms with the electron-donating potential of the ether oxygen.

The difluoromethoxy substituent represents a particularly interesting case study in substituent effects, as it combines multiple electronic influences within a single functional group. The oxygen atom can donate electron density to the aromatic ring through resonance, while the attached difluoromethyl group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This creates a functional group with mixed activating and deactivating characteristics, whose overall effect on aromatic reactivity depends on the relative strength of these competing influences and the specific reaction conditions employed.

Table 2: Comparison of Related Positional Isomers

| Compound | Substitution Pattern | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|

| 1-Bromo-4-(difluoromethoxy)-2-iodobenzene | 1,2,4 | 1261446-42-7 | 348.91 g/mol |

| 1-Bromo-3-(difluoromethoxy)-5-iodobenzene | 1,3,5 | 1261775-70-5 | 348.91 g/mol |

| This compound | 1,2,4 | 1261679-49-5 | 348.91 g/mol |

Research on substituent effects has demonstrated that electron-withdrawing groups significantly influence the reactivity patterns of difluoromethylation reactions, with electron-withdrawing substituents generally leading to increased yields in difluoromethylation processes while electron-donating groups tend to decrease reaction efficiency. The presence of multiple halogen substituents in this compound creates a cumulative electron-withdrawing effect that significantly influences the compound's chemical behavior and potential synthetic applications.

When multiple substituents are present on an aromatic ring, the directing effects become more complex and depend on the relative activating or deactivating strength of each group. In the case of this compound, the presence of three substituents creates a highly substituted aromatic system where further substitution would be governed by the combined electronic effects of all existing groups. The most activating substituent typically controls the regiochemistry over less activating ones, and ortho/para directors generally dominate over meta directors when both types are present on the same aromatic ring.

Propriétés

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYPLBWCKHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273351 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261679-49-5 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261679-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(difluoromethoxy)-2-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a difluoromethoxybenzene, bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Following bromination, iodination can be performed using iodine or an iodinating agent like iodine monochloride (ICl) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Applications De Recherche Scientifique

4-Bromo-1-(difluoromethoxy)-2-iodobenzene is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.

Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine, iodine, and difluoromethoxy groups. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-Bromo-1-(difluoromethoxy)-2-iodobenzene with structurally related halogenated benzene derivatives, focusing on molecular properties, substituent effects, and applications:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂H) in the target compound provides moderate electron withdrawal, enhancing halogen reactivity in substitution reactions. Halogen Reactivity: Iodine at the 2-position (C–I bond) is more reactive than bromine or chlorine in cross-coupling reactions, as seen in 1-Bromo-4-iodobenzene, a staple in Suzuki-Miyaura couplings .

Synthetic Utility :

- Compounds with chloromethyl or bromomethyl groups (e.g., 4-Bromo-2-(chloromethyl)-1-iodobenzene ) are versatile intermediates for further derivatization, whereas the difluoromethoxy group in the target compound may limit direct functionalization due to its stability .

Safety and Handling :

- The target compound carries health hazard warnings (H302, H315, H319, H335), indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation . This is comparable to 4-Bromo-2,6-difluoroiodobenzene , which also requires strict handling protocols .

Research Gaps :

- While 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene has documented use in pharmaceutical intermediates , the iodine-substituted analogue lacks detailed application studies. Its larger atomic radius and lower electronegativity compared to fluorine could influence regioselectivity in reactions.

Activité Biologique

4-Bromo-1-(difluoromethoxy)-2-iodobenzene is an organic compound with the molecular formula CHBrFIO and a molecular weight of approximately 348.91 g/mol. This compound features a unique halogenated structure, which includes bromine, iodine, and a difluoromethoxy group attached to a benzene ring. The distinct arrangement of these substituents imparts specific reactivity patterns and biological properties that are valuable in medicinal chemistry and organic synthesis.

Pharmacological Potential

The biological activity of this compound has been explored primarily in drug development contexts. Preliminary studies suggest that its structural characteristics may facilitate stable interactions with various biomolecules, making it a candidate for further pharmacological investigations. The compound's halogen substituents are believed to enhance its reactivity and stability, which is crucial for its potential applications in pharmaceuticals.

Research indicates that compounds with similar halogenated structures can modulate biological pathways by interacting with specific receptors or enzymes. For instance, the presence of iodine and bromine can influence the compound's affinity for biological targets, potentially affecting signal transduction pathways involved in disease processes. Although detailed mechanisms for this specific compound remain under investigation, its structural features suggest possible interactions with targets relevant to conditions such as cancer and neurodegenerative diseases.

Case Studies

Study on Drug Development:

In one study focusing on the synthesis of bioactive molecules, this compound was utilized as an intermediate in the creation of new fluorescent compounds. The study demonstrated that this compound exhibited significant fluorescence in solvents like chloroform and methanol, which may be leveraged for imaging applications in biological systems.

Interaction Studies:

Further research has examined the reactivity of this compound in various chemical environments. These studies highlighted how the halogen substituents affect both reactivity and interaction with other chemical species, revealing insights into its potential use as a catalyst or reagent in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics |

|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | Contains a pyridine ring instead of a benzene ring |

| 4-Bromo-2-(difluoromethoxy)aniline | Contains an amino group instead of an iodine atom |

| 4-Bromo-2-(difluoromethoxy)fluorobenzene | Contains a fluorine atom instead of an iodine atom |

This table illustrates how variations in substituents can lead to different biological activities and chemical behaviors, emphasizing the importance of structural nuances in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-(difluoromethoxy)-2-iodobenzene, and how can competing halogenation reactions be minimized?

- Methodological Answer : The synthesis of halogenated aromatics often involves sequential halogenation steps. For example, bromination can be achieved using N-bromosuccinimide (NBS) with radical initiators like dibenzoyl peroxide in anhydrous dichloroethane under inert atmospheres . Competing reactions (e.g., over-halogenation) are mitigated by stoichiometric control (e.g., 1.1 equiv NBS) and low-temperature conditions. The difluoromethoxy group may require protection during iodination to avoid electrophilic substitution interference. Post-synthesis, purity is confirmed via GC-MS or HPLC.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : and NMR confirm the presence of the difluoromethoxy group, while NMR and IR validate aromatic substitution patterns.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for structural confirmation. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection requires a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The WinGX suite integrates SHELX programs for structure solution (SHELXS) and refinement (SHELXL) .

Advanced Research Questions

Q. How can crystallographic refinement challenges caused by heavy atoms (Br, I) be addressed?

- Methodological Answer : Heavy atoms like bromine and iodine cause strong absorption and anomalous scattering. In SHELXL, absorption corrections (e.g., SADABS) and the use of high-resolution data (θ > 25°) are critical. Disorder in the difluoromethoxy group can be resolved using restraints (e.g., DFIX, SIMU) and the ORTEP-3 GUI for visualizing thermal ellipsoids . For twinned crystals, the HKLF5 format in SHELXL enables twin-law refinement.

Q. What strategies enable selective cross-coupling at iodine versus bromine sites in this compound?

- Methodological Answer : The iodine substituent is more reactive in Ullmann or Suzuki-Miyaura couplings due to lower bond dissociation energy. For example, Cu-catalyzed C–S cross-coupling (e.g., with thioacetate) selectively targets the iodine site under mild conditions (e.g., CuI/1,10-phenanthroline in DMF at 80°C) . Bromine can be preserved for subsequent functionalization (e.g., Grignard coupling ). Monitoring reaction progress via TLC with UV quenching ensures selectivity.

Q. How do electronic effects of the difluoromethoxy group influence regioselectivity in electrophilic substitution?

- Methodological Answer : The difluoromethoxy group is a strong electron-withdrawing meta-director. Computational studies (DFT) using Gaussian or ORCA can map electrostatic potential surfaces to predict substitution patterns. Experimentally, nitration or sulfonation reactions under controlled conditions (e.g., HNO/HSO at 0°C) reveal preferential meta-addition relative to the difluoromethoxy group. Competing para-iodine effects are minimized by steric hindrance.

Q. What purification techniques are recommended for isolating this compound from byproducts with similar polarity?

- Methodological Answer : Flash chromatography using gradient elution (hexane/ethyl acetate) separates halogenated isomers. For stubborn impurities, recrystallization in ethanol/water mixtures leverages differential solubility. High-vacuum distillation (if thermally stable) or preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.